2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide
Description
The compound 2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a structurally complex acetamide derivative featuring:
- A 2-ethoxyacetamide backbone with dual N-substituents.
- A furan-2-ylmethyl group, contributing aromatic and electron-rich properties.
The ethoxy group may enhance lipophilicity, while the furan and pyrazole rings could influence binding interactions with biological targets .
Properties
IUPAC Name |
2-ethoxy-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-22-12-17(21)20(10-13-6-5-9-23-13)11-15-14-7-4-8-16(14)19(2)18-15/h5-6,9H,3-4,7-8,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBZWJDKBINALR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N(CC1=CC=CO1)CC2=NN(C3=C2CCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Formula : C20H22N4O3
- Molecular Weight : 366.4 g/mol
- CAS Number : 2034364-68-4
The biological activity of this compound is attributed to its structural components, which allow it to interact with various biological targets. The furan and pyrazole moieties are known for their roles in medicinal chemistry, often exhibiting anti-inflammatory and antimicrobial properties. The mechanism of action may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways.
- Modulation of Receptor Activity : The presence of specific functional groups may facilitate binding to receptors involved in pain and inflammation signaling.
1. Anti-inflammatory Activity
Studies have demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have shown up to 70% inhibition of inflammation in preclinical models compared to standard drugs like ibuprofen .
2. Antimicrobial Activity
Research indicates that derivatives containing furan and pyrazole rings possess antimicrobial properties. For example:
- A series of pyrazole derivatives were evaluated against various bacterial strains, showing varying degrees of effectiveness with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Case Study 1: Anti-inflammatory Assessment
In a study assessing the anti-inflammatory activity of related compounds, it was found that the tested derivatives significantly reduced edema in animal models when administered at doses comparable to traditional anti-inflammatory medications. The results indicated a dose-dependent response, supporting further exploration into the therapeutic potential of these compounds.
Case Study 2: Antimicrobial Screening
A recent investigation into the antimicrobial properties of similar pyrazole derivatives revealed that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The screening utilized agar diffusion methods to determine the efficacy and MIC values.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity:
Recent studies have indicated that compounds containing furan and pyrazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to 2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as well as inhibition of critical signaling pathways such as PI3K/AKT .
2. Antimicrobial Activity:
The presence of furan and pyrazole groups in the compound suggests potential antimicrobial properties. Research indicates that similar compounds can exhibit activity against a range of bacterial and fungal pathogens. The efficacy of these compounds is often assessed through minimum inhibitory concentration (MIC) assays .
3. Anti-inflammatory Effects:
Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The ability to modulate inflammatory pathways makes these compounds suitable candidates for developing new anti-inflammatory drugs .
Case Studies
Several studies have documented the biological activity of compounds related to this compound:
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives for their cytotoxic effects against various cancer cell lines. The results demonstrated that specific structural modifications enhanced their potency, suggesting that this compound could be optimized for better therapeutic outcomes .
Case Study 2: Antimicrobial Properties
Another investigation focused on assessing the antimicrobial activity of furan-containing compounds against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibitory effects, supporting further exploration into their use as antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Functional Differences
Table 1: Key Substituent Comparisons
Key Observations :
Spectroscopic and Structural Analysis
Table 2: NMR Chemical Shift Comparisons (Selected Regions)
Insights :
- The target’s furan and pyrazole protons would likely show distinct aromatic (6.0–7.5 ppm) and aliphatic (3.0–4.5 ppm) shifts, contrasting with nitro-group deshielding in 6b .
- highlights how substituent placement alters NMR profiles, suggesting similar analysis could localize structural variations in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
